molecular formula C18H15N3O3 B291979 3,5-dimethyl-11-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

3,5-dimethyl-11-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B291979
M. Wt: 321.3 g/mol
InChI Key: RKVJKANFUPUCCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound It features a fused ring system that includes pyridine, furan, and diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted pyridine derivative, which undergoes a series of transformations including alkylation, cyclization, and oxidation to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to streamline the process .

Chemical Reactions Analysis

Types of Reactions

8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocycles with pyridine, furan, and diazepine rings. Examples might be:

Uniqueness

What sets 8,10-dimethyl-4-phenyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione apart is its unique combination of fused rings and substituents, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

3,5-dimethyl-11-phenyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H15N3O3/c1-10-8-11(2)19-17-14(10)15-16(24-17)18(23)21(9-13(22)20-15)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,20,22)

InChI Key

RKVJKANFUPUCCW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

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